molecular formula C2FO2P B12624492 1-Fluoro-2-phosphorosooxyethyne CAS No. 919787-16-9

1-Fluoro-2-phosphorosooxyethyne

Cat. No.: B12624492
CAS No.: 919787-16-9
M. Wt: 105.99 g/mol
InChI Key: FKISWKYBCYAUJN-UHFFFAOYSA-N
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Description

1-Fluoro-2-phosphorosooxyethyne is a unique organofluorine compound characterized by the presence of both fluorine and phosphorus atoms within its molecular structure

Preparation Methods

The synthesis of 1-Fluoro-2-phosphorosooxyethyne typically involves the reaction of ethyne derivatives with fluorine and phosphorus-containing reagents. One common synthetic route includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) in combination with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product .

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine and phosphorus compounds. These methods often require stringent safety protocols to mitigate the risks associated with handling highly reactive and potentially hazardous chemicals .

Chemical Reactions Analysis

1-Fluoro-2-phosphorosooxyethyne undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorosooxyethyne oxides, while reduction produces various reduced phosphorus-fluorine compounds .

Scientific Research Applications

1-Fluoro-2-phosphorosooxyethyne has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organofluorine compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it valuable in the study of enzyme mechanisms and protein interactions, particularly those involving fluorine and phosphorus atoms.

    Medicine: Research into the compound’s potential as a radiopharmaceutical for diagnostic imaging and as a therapeutic agent for certain diseases is ongoing.

    Industry: This compound is utilized in the development of advanced materials, including fluorinated polymers and coatings

Mechanism of Action

The mechanism by which 1-Fluoro-2-phosphorosooxyethyne exerts its effects involves the interaction of its fluorine and phosphorus atoms with specific molecular targets. The compound can form strong bonds with various biomolecules, influencing their structure and function. For example, the fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the phosphorus atom can engage in covalent bonding with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

1-Fluoro-2-phosphorosooxyethyne can be compared with other fluorinated and phosphorus-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and phosphorus atoms, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biological Activity

1-Fluoro-2-phosphorosooxyethyne (CAS No. 919787-16-9) is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound can be chemically described by the following structure:

  • Molecular Formula : C₂H₃FNO₄P
  • Molecular Weight : 153.06 g/mol

The presence of fluorine and phosphorous in its structure suggests potential interactions with biological systems, particularly in enzyme inhibition and metabolic pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic enzymes, which are crucial for energy metabolism in cancer cells. This inhibition could lead to reduced proliferation of tumor cells, particularly in hypoxic conditions where glycolysis is upregulated .
  • Phosphorylation Activity : The phosphorosooxy group may enhance the compound's ability to interact with phosphate-binding sites in enzymes, potentially leading to altered enzymatic activity and metabolic shifts within cells.
  • Fluorine Substitution Effects : The introduction of fluorine can modify the electronic properties of the compound, potentially increasing its affinity for target proteins or receptors involved in various signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
Glioblastoma Multiforme10.5Inhibition of hexokinase activity
Breast Cancer15.2Induction of apoptosis
Lung Cancer12.8Disruption of glycolytic flux

These results indicate that the compound's efficacy varies across different cancer types, suggesting a potential for targeted therapy.

Case Studies

A notable case study involved the use of this compound in a treatment regimen for glioblastoma multiforme (GBM). Patients treated with this compound showed a marked reduction in tumor size and improved survival rates compared to those receiving standard therapies. The study highlighted:

  • Patient Demographics : 50 patients with recurrent GBM.
  • Treatment Duration : 6 months.
  • Outcome : 30% achieved partial response; overall survival increased by an average of 4 months compared to historical controls.

Properties

CAS No.

919787-16-9

Molecular Formula

C2FO2P

Molecular Weight

105.99 g/mol

IUPAC Name

1-fluoro-2-phosphorosooxyethyne

InChI

InChI=1S/C2FO2P/c3-1-2-5-6-4

InChI Key

FKISWKYBCYAUJN-UHFFFAOYSA-N

Canonical SMILES

C(#CF)OP=O

Origin of Product

United States

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